

Spectroscopic Data Validation of 6-(Methyl(phenyl)amino)nicotinaldehyde: A Comparative Guide

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Compound of Interest

Compound Name:	6-(Methyl(phenyl)amino)nicotinaldehyde
Cat. No.:	B566913

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for **6-(Methyl(phenyl)amino)nicotinaldehyde**. Due to the limited availability of published experimental spectra for the target compound, this guide presents a combination of predicted data for **6-(Methyl(phenyl)amino)nicotinaldehyde** and experimental data for structurally similar compounds. This approach allows for a foundational validation of the expected spectroscopic characteristics.

Data Presentation

The following tables summarize the predicted and experimental spectroscopic data for **6-(Methyl(phenyl)amino)nicotinaldehyde** and its analogs.

Table 1: ^1H NMR Spectroscopic Data (Predicted vs. Experimental)

Compound	Proton Assignment	Predicted Chemical Shift (δ ppm) for 6-(Methyl(phenyl)amino)nicotinaldehyde	Experimental Chemical Shift (δ ppm) for 6-(Methylamino)nicotinaldehyde	Experimental Chemical Shift (δ ppm) for 6-Methylnicotinaldehyde
6-(Methyl(phenyl)amino)nicotinaldehyde	Aldehyde-H	~9.8 - 10.2	-	10.1
Pyridine-H (ortho to CHO)		~8.5 - 8.8	-	8.8
Pyridine-H (meta to CHO)		~7.8 - 8.2	-	8.0
Pyridine-H (ortho to N)		~6.5 - 6.9	-	-
Phenyl-H		~7.2 - 7.6	-	-
N-CH ₃		~3.3 - 3.6	-	-
6-(Methylamino)nicotinaldehyde	Aldehyde-H	-	Not Available	-
Pyridine-H	-	Not Available	-	-
N-CH ₃	-	Not Available	-	-
6-Methylnicotinaldehyde	Aldehyde-H	-	-	10.1
Pyridine-H	-	-	8.8, 8.0, 7.4	-
C-CH ₃	-	-	2.6	-

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Compound	Carbon Assignment	Predicted Chemical Shift (δ ppm)
6-(Methyl(phenyl)amino)nicotinaldehyde	C=O (Aldehyde)	~190 - 195
Pyridine-C (ipso to CHO)	~130 - 135	
Pyridine-C (ortho to CHO)	~150 - 155	
Pyridine-C (meta to CHO)	~120 - 125	
Pyridine-C (ipso to N)	~160 - 165	
Phenyl-C (ipso to N)	~145 - 150	
Phenyl-C	~120 - 130	
N-CH ₃	~40 - 45	

Table 3: IR Spectroscopic Data (Predicted vs. Experimental)

Compound	Functional Group Vibration	Predicted Wavenumber (cm ⁻¹) for 6- (Methyl(phenyl)ami- no)nicotinaldehyde	Experimental Wavenumber (cm ⁻¹) for General Aromatic Aldehydes[1][2]
6-(Methyl(phenyl)amino)nicotinaldehyde	C=O Stretch (Aldehyde)	~1690 - 1710	1685 - 1715
C-H Stretch (Aldehyde)	~2720 and ~2820	2700 - 2760 and 2800 - 2860	
C=C Stretch (Aromatic)	~1580 - 1620	1500 - 1600	
C-N Stretch	~1300 - 1350	-	

Table 4: Mass Spectrometry Data (Predicted)

Compound	Ionization Mode	Predicted m/z [M+H] ⁺
6-(Methyl(phenyl)amino)nicotinaldehyde	ESI	213.0971

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A 5-10 mg sample of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- **¹H NMR Parameters:**
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-64 scans.
 - Spectral Width: -2 to 12 ppm.
 - Relaxation Delay: 1-2 seconds.
- **¹³C NMR Parameters:**
 - Pulse Program: Proton-decoupled pulse sequence.
 - Number of Scans: 1024-4096 scans.
 - Spectral Width: 0 to 220 ppm.

- Relaxation Delay: 2-5 seconds.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

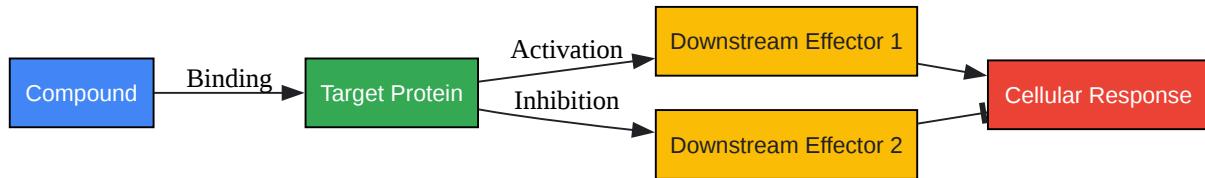
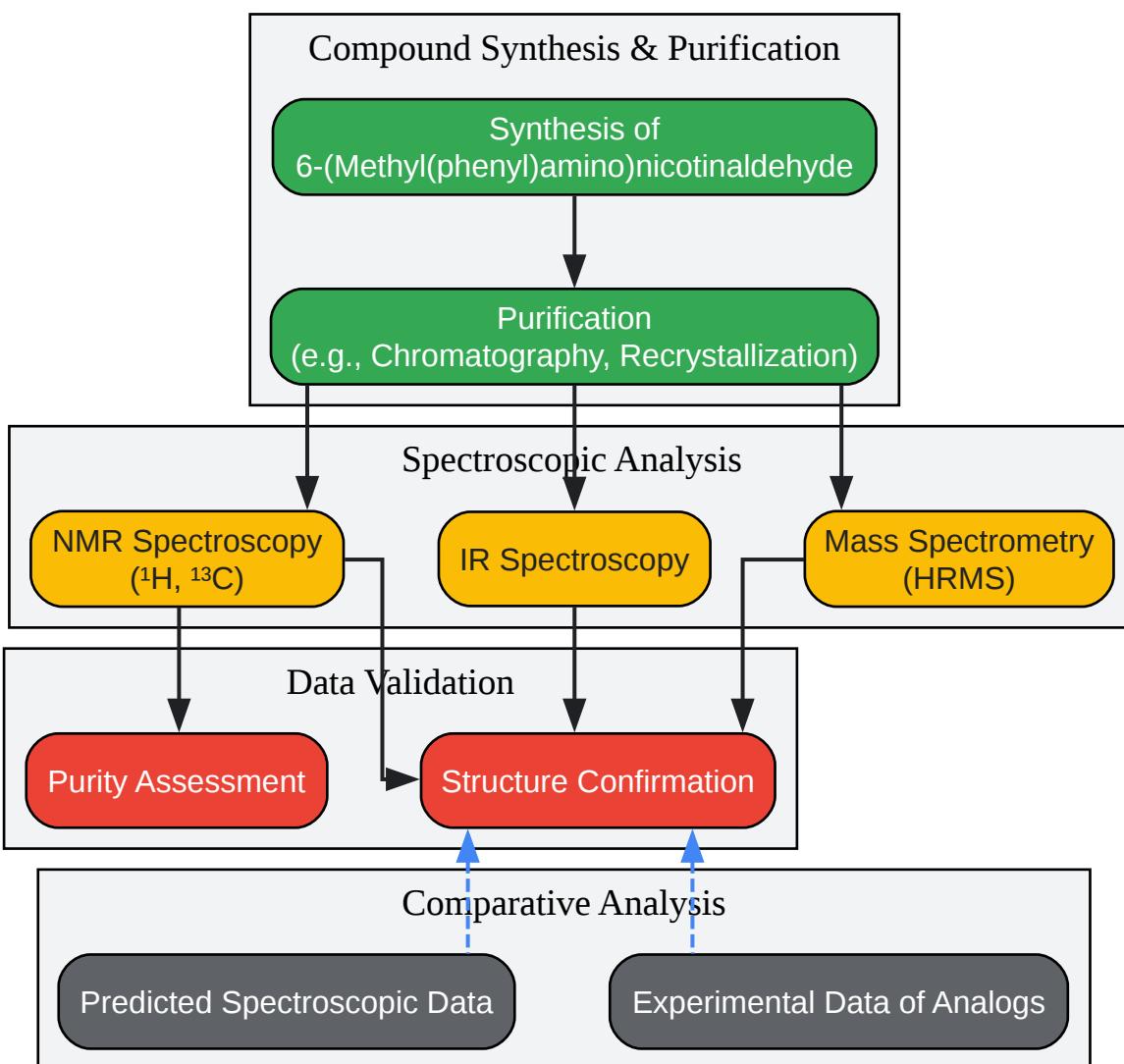
2. Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Samples (KBr Pellet): 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Thin Film: The sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the sample.
 - Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.
- Data Processing: The interferogram is Fourier transformed to produce the IR spectrum. The spectrum is typically displayed as percent transmittance versus wavenumber (cm^{-1}).

3. Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted and mixed with a matrix solution if using MALDI, or infused directly for ESI.
- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) source is used.
- ESI-MS Parameters:
 - Ionization Mode: Positive or negative ion mode.
 - Capillary Voltage: 3-5 kV.
 - Nebulizing Gas Flow: 1-2 L/min.
 - Drying Gas Flow: 5-10 L/min.
 - Drying Gas Temperature: 200-350 °C.
- Data Processing: The mass-to-charge ratios (m/z) of the ions are recorded. The data is processed to identify the molecular ion peak and major fragment ions.

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References

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